molecular formula C15H22BNO2 B2863363 2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2223038-89-7

2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2863363
CAS No.: 2223038-89-7
M. Wt: 259.16
InChI Key: ZSEDOUUYDZGFKX-UHFFFAOYSA-N
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Description

The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a related compound with the CAS Number: 1360914-08-4 . It has a molecular weight of 182.07 and its InChI Code is 1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 .


Synthesis Analysis

While specific synthesis methods for “2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” were not found, a related compound “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is known to be synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s worth noting that arylboronic acids and esters, which include compounds like this, are used for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is known to be a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of complex chemical structures often involves the use of specific compounds as building blocks or intermediates. For example, studies have detailed the synthesis and characterization of heteroleptic cyclometalated complexes, demonstrating the importance of ancillary ligands in color tuning for applications in light-emitting devices and biological labeling (Stagni et al., 2008). Such research underscores the role of precisely engineered compounds in developing materials with desirable photophysical properties.

Molecular Structure Analysis

The detailed analysis of molecular structures through techniques like X-ray diffraction and DFT studies reveals the physicochemical properties of compounds. For instance, studies on boric acid ester intermediates have shown how structural confirmation and conformational analyses can lead to a deeper understanding of molecular reactivity and stability (Huang et al., 2021). These insights are crucial for the rational design of new compounds with tailored properties.

Catalysis and Reaction Mechanisms

Compounds featuring boronic acid groups have been identified as catalysts in [2 + 2] photodimerization reactions, showcasing their utility in directing covalent bond formation (Campillo-Alvarado et al., 2018). Such studies not only highlight the functional versatility of these compounds but also their potential in facilitating environmentally friendly chemical syntheses.

Supramolecular Chemistry

The construction of supramolecular structures and the exploration of their responsive behaviors under various stimuli are key areas of interest in modern chemistry. Compounds with pyridine groups have been utilized to form environmentally responsive pseudorotaxanes, demonstrating their capability to undergo reversible transformations in response to external factors like pH and temperature (Gong et al., 2011).

Safety and Hazards

The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

2-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(17-10-12)11-6-5-7-11/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEDOUUYDZGFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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